2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
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Overview
Description
2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound that features a triazole ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the formation of the triazole ring followed by the introduction of the chlorinated and trifluoromethylated phenyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the presence of a copper catalyst and are carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
- 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid
- 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}propane-1,3-diol
Uniqueness
The uniqueness of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the triazole ring with the chlorinated and trifluoromethylated phenyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3O/c12-9-2-1-7(11(13,14)15)5-10(9)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPJEFSZEAOCOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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